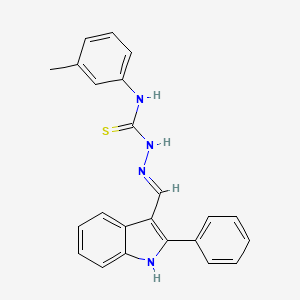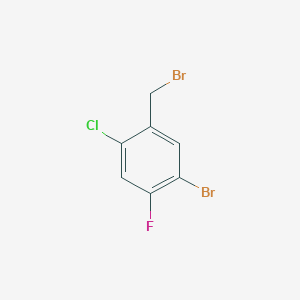
4-(2,3,5-Trichlorophenyl)-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3,5-Trichlorophenyl)-1H-indole-3-carbaldehyde is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3,5-Trichlorophenyl)-1H-indole-3-carbaldehyde typically involves the reaction of 2,3,5-trichlorobenzaldehyde with indole under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure the desired product is obtained with high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,3,5-Trichlorophenyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the chlorine atoms on the trichlorophenyl group.
Major Products Formed
Oxidation: 4-(2,3,5-Trichlorophenyl)-1H-indole-3-carboxylic acid.
Reduction: 4-(2,3,5-Trichlorophenyl)-1H-indole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2,3,5-Trichlorophenyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(2,3,5-Trichlorophenyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are still under investigation, but its structural features suggest it can interact with a variety of biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2,3,5-Trichlorophenyl)-1H-indole-3-carboxylic acid
- 4-(2,3,5-Trichlorophenyl)-1H-indole-3-methanol
- 4-(2,3,5-Trichlorophenyl)-1H-indole-3-thiol
Uniqueness
4-(2,3,5-Trichlorophenyl)-1H-indole-3-carbaldehyde is unique due to its aldehyde functional group, which allows it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its trichlorophenyl group also imparts specific chemical properties that can be exploited in the design of new compounds with desired biological activities.
Propiedades
Fórmula molecular |
C15H8Cl3NO |
|---|---|
Peso molecular |
324.6 g/mol |
Nombre IUPAC |
4-(2,3,5-trichlorophenyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C15H8Cl3NO/c16-9-4-11(15(18)12(17)5-9)10-2-1-3-13-14(10)8(7-20)6-19-13/h1-7,19H |
Clave InChI |
PHRCIJBRTHGWAN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)NC=C2C=O)C3=C(C(=CC(=C3)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


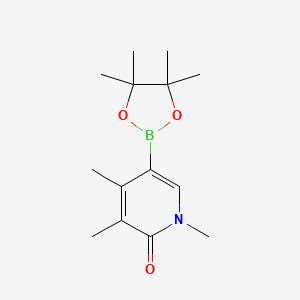
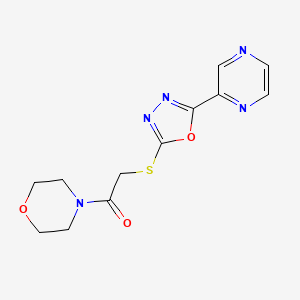
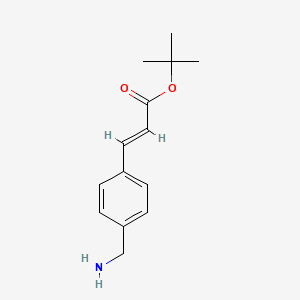

![1-Sulfanylidene-2,3-dihydro[1,2,4]triazino[4,5-a]indol-4(1H)-one](/img/structure/B13115491.png)
![5-Nitrobenzo[d]thiazole-2-carboximidamide](/img/structure/B13115498.png)
![5-(Methylsulfanyl)-7-oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13115504.png)
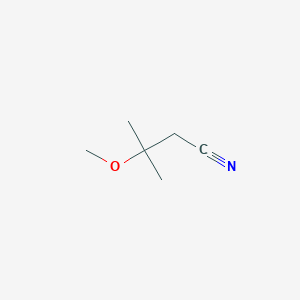
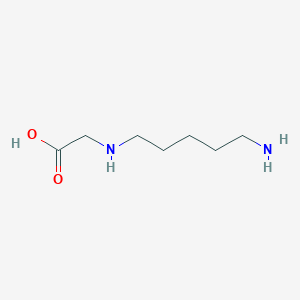
![(1R,2R,4S)-2-(Pyrimidin-5-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B13115524.png)
![tert-butyl N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-N'-[4-(2-morpholin-4-ylethyl)phenyl]carbamimidoyl]carbamate](/img/structure/B13115525.png)
